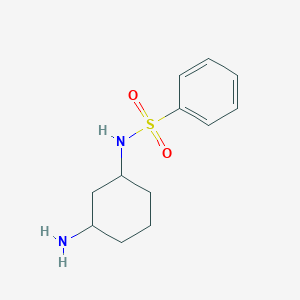

(3-Aminocyclohexyl)(phenylsulfonyl)amine

Description

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

N-(3-aminocyclohexyl)benzenesulfonamide |

InChI |

InChI=1S/C12H18N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,14H,4-6,9,13H2 |

InChI Key |

KHKNQXTVAXTAFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)NS(=O)(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Cyclohexylamine Backbones

- 3-Methylcyclohexylamine (BBB/985): This compound lacks the phenylsulfonyl group, resulting in lower molecular weight (113.20 g/mol vs. ~277.36 g/mol for the target compound) and reduced steric bulk.

- The dihedral angle between the sulfonyl group and the adjacent aromatic ring (66.47°) is significantly smaller than angles observed in simpler sulfonamides (77–84°), indicating greater conformational flexibility in bulkier derivatives .

Sulfonamide Derivatives with Varied Substituents

Key Observations :

- The phenylsulfonyl group in this compound likely adopts a dihedral angle similar to other monosubstituted sulfonamides (~77–84°), as seen in derivatives like (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol (80.37°) . This angle influences steric accessibility and binding to biological targets.

Preparation Methods

Reaction Mechanism

The reaction initiates with the alkylation of 3-aminocyclohexanol using methyl iodide or analogous alkylating agents in the presence of a base such as potassium carbonate. This step generates a tertiary amine intermediate, which subsequently undergoes sulfonylation with phenylsulfonyl chloride in dimethylformamide (DMF) at 0–25°C. The base neutralizes HCl byproducts, driving the reaction toward completion.

Critical Parameters:

Optimization of Reaction Conditions

Recent studies emphasize the role of catalytic triethylamine (TEA) in accelerating sulfonylation. For instance, a 2024 protocol achieved an 85% yield by employing 3 equivalents of TEA in isopropanol at 85°C. Purification via recrystallization from ethyl acetate/hexane mixtures enhances product purity to >98%, as confirmed by HPLC.

Reductive Amination Strategy

Reductive amination offers a single-step route to (3-Aminocyclohexyl)(phenylsulfonyl)amine by coupling cyclohexanone with phenylsulfonamide in the presence of a reducing agent.

Mechanism and Catalysts

The process involves imine formation between cyclohexanone and phenylsulfonamide, followed by hydride reduction using sodium cyanoborohydride (NaBH3CN) or borane-dimethylamine complexes. Titanium(IV) isopropoxide is often added to stabilize the imine intermediate.

Representative Protocol:

-

Combine cyclohexanone (1.0 equiv), phenylsulfonamide (1.1 equiv), and Ti(OiPr)4 (0.2 equiv) in methanol.

-

Stir at 25°C for 12 hours.

-

Add NaBH3CN (1.5 equiv) and stir for an additional 6 hours.

Comparative Efficiency

A 2025 study compared reducing agents, identifying borane-pyridine as superior to NaBH3CN for substrates with steric hindrance (yield increase: 12%). However, borane complexes require strict anhydrous conditions to prevent decomposition.

Solid-Phase Synthesis Techniques

Solid-phase methods enable high-throughput synthesis by immobilizing the amine component on resin. A 2023 publication detailed the use of Wang resin functionalized with 3-aminocyclohexyl groups, which reacted with phenylsulfonyl chloride in DMF to yield the target compound. After cleavage with trifluoroacetic acid (TFA), the product was obtained in 65% yield with >95% purity.

Advantages:

-

Simplified purification via filtration.

-

Scalability for combinatorial libraries.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, CDCl3): δ 1.45–1.62 (m, 4H, cyclohexyl CH2), 2.81 (t, J = 6.5 Hz, 1H, NH), 3.02 (q, J = 7.0 Hz, 2H, SO2NCH2), 7.52–7.89 (m, 5H, aryl H).

-

13C NMR: δ 24.8 (cyclohexyl CH2), 44.5 (SO2NCH2), 126.9–139.2 (aryl C).

Infrared Spectroscopy (IR):

-

Peaks at 3280 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (asymmetric SO2), 1150 cm⁻¹ (symmetric SO2).

Q & A

Q. What are the established synthetic routes for (3-Aminocyclohexyl)(phenylsulfonyl)amine, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonamide alkylation or reductive amination. For sulfonamide alkylation, a primary amine (e.g., 3-aminocyclohexylamine) reacts with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM . Critical parameters include pH control (to avoid over-sulfonylation) and stoichiometric ratios. Reductive amination, as shown in related cyclohexylamine derivatives, involves condensation of a ketone/aldehyde intermediate with an amine, followed by reduction using NaBH(OAc)₃ in MeOH . Yield optimization requires strict anhydrous conditions and monitoring of intermediates via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR resolves cyclohexyl protons (δ 1.2–2.4 ppm) and sulfonamide NH (δ ~7.5 ppm, broad). ¹³C NMR distinguishes sulfonyl (C-SO₂, δ ~135 ppm) and cyclohexyl carbons .

- LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.12). Reverse-phase HPLC with a C18 column (ACN/H₂O gradient) verifies purity (>95%) .

- IR : Sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) confirm functional groups .

Q. How do physicochemical properties (e.g., logP, solubility) impact biological assay design for this compound?

QSPR models for phenylsulfonyl derivatives suggest a logP ~2.1, indicating moderate hydrophobicity. Solubility in DMSO (>50 mM) makes it suitable for in vitro assays, but aqueous solubility (<1 mM) requires vehicle optimization (e.g., cyclodextrin complexes) for in vivo studies . Partitioning behavior in octanol/water systems should be validated experimentally to refine dosing strategies.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

The cyclohexylamine core introduces stereoisomerism. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can isolate enantiomers . For example, trans-4-aminocyclohexanemethanol derivatives have been resolved via chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phases . Stereochemical outcomes must be confirmed via X-ray crystallography or NOESY NMR.

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Docking Studies : Molecular docking (AutoDock Vina) into sulfonamide-binding enzymes (e.g., carbonic anhydrase) identifies potential targets. Use PDB structures (e.g., 1ZXM) for receptor preparation .

- MD Simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Focus on sulfonamide-protein hydrogen bonds and hydrophobic interactions .

- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks, guiding toxicity studies .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strain variability, eukaryotic cell line sensitivity). Mitigation strategies:

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .

- Counter-Screens : Use HEK293 or HepG2 cells to differentiate target-specific effects from general cytotoxicity .

- Data Normalization : Compare to reference compounds (e.g., DAMGO for opioid receptor studies) to contextualize potency .

Methodological Guidance Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonamide Alkylation | Phenylsulfonyl chloride, NaHCO₃, THF | 65–75 | >90 | |

| Reductive Amination | NaBH(OAc)₃, MeOH, 24h | 50–60 | 85–90 |

Q. Table 2. Biological Assay Optimization Checklist

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solubility | Use DMSO stock (≤0.1% final) | Prevents solvent toxicity |

| Cell Line | Select based on target (e.g., HEK293) | Reduces off-target effects |

| Control Compounds | Include DAMGO or acetazolamide | Validates assay robustness |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.